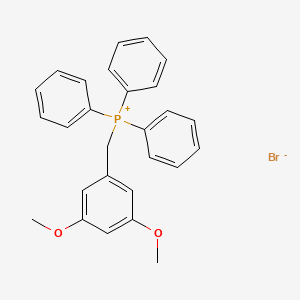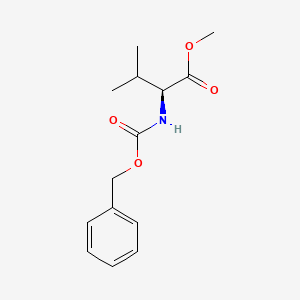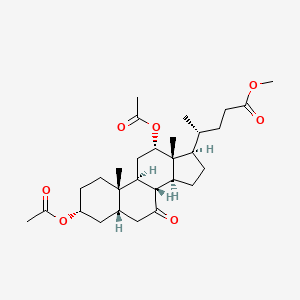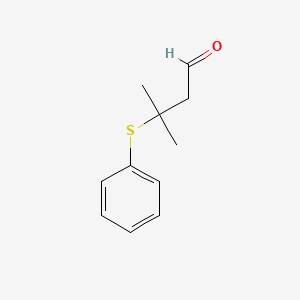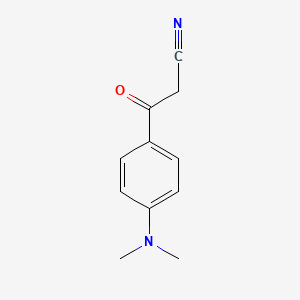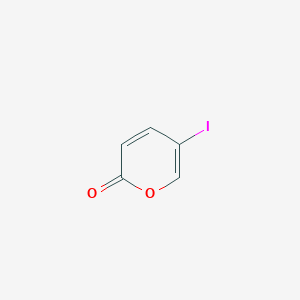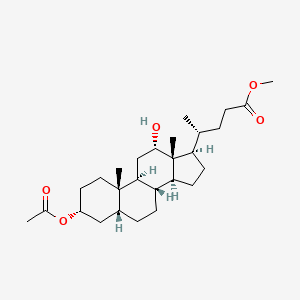
Methyl 3-acetyloxy-12-hydroxydeoxycholan-24-ate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-acetyloxy-12-hydroxydeoxycholan-24-ate is a useful research compound. Its molecular formula is C27H44O5 and its molecular weight is 448.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Nucleic Acid Synthesis and Modification
Methyl 3-acetyloxy-12-hydroxydeoxycholan-24-ate may play a role in nucleic acid synthesis and modification. Robins and Hatfield (1982) explored the synthesis of N-[(2-hydroxyethoxy)methyl] heterocycles, demonstrating the potential of related compounds in nucleic acid analogues production and their application in antiviral therapies (Robins & Hatfield, 1982).
2. Photocatalytic Transformation Studies
The compound might be useful in studying photocatalytic transformations. Medana et al. (2008) discussed the photocatalytic transformation of atenolol, a compound structurally similar to this compound, highlighting the potential of these compounds in environmental and decomposition studies (Medana et al., 2008).
3. Epigenetic Modifications: Methylation and Acetylation
This compound, with its acetyl groups, may be relevant in the study of epigenetic modifications. Su, Wellen, and Rabinowitz (2016) emphasized the role of methylation and acetylation in epigenetics, suggesting the potential use of compounds like this compound in studying these processes (Su, Wellen, & Rabinowitz, 2016).
4. Biosynthesis Pathways
Its role in biosynthesis pathways, particularly in the production of 3-hydroxyacids, is significant. Martin et al. (2013) discussed the development of pathways for chiral 3-hydroxyacids, indicating the importance of compounds like this compound in synthesizing valuable chemicals (Martin et al., 2013).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 3-acetyloxy-12-hydroxydeoxycholan-24-ate involves the protection of the hydroxyl group at position 12, followed by the acetylation of the hydroxyl group at position 3. The final step involves the esterification of the carboxylic acid group at position 24 with methanol.", "Starting Materials": [ "Deoxycholic acid", "Methanol", "Acetic anhydride", "Pyridine", "Dimethylformamide", "Triethylamine", "Dicyclohexylcarbodiimide", "Methyl iodide", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "Protection of hydroxyl group at position 12: Deoxycholic acid is dissolved in dimethylformamide and treated with dicyclohexylcarbodiimide and 4-dimethylaminopyridine to form the corresponding activated ester. The activated ester is then reacted with 2,2-dimethoxypropane in the presence of triethylamine to form the protected derivative of deoxycholic acid.", "Acetylation of hydroxyl group at position 3: The protected derivative of deoxycholic acid is dissolved in acetic anhydride and pyridine and stirred at room temperature for several hours. The reaction mixture is then quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated under reduced pressure to afford the acetylated derivative of deoxycholic acid.", "Esterification of carboxylic acid group at position 24: The acetylated derivative of deoxycholic acid is dissolved in methanol and treated with sodium hydroxide. The reaction mixture is stirred at room temperature for several hours, and then quenched with hydrochloric acid. The resulting precipitate is filtered and washed with water to afford the final product, Methyl 3-acetyloxy-12-hydroxydeoxycholan-24-ate." ] } | |
Número CAS |
27240-83-1 |
Fórmula molecular |
C27H44O5 |
Peso molecular |
448.6 g/mol |
Nombre IUPAC |
methyl (4R)-4-[(3R,12S)-3-acetyloxy-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C27H44O5/c1-16(6-11-25(30)31-5)21-9-10-22-20-8-7-18-14-19(32-17(2)28)12-13-26(18,3)23(20)15-24(29)27(21,22)4/h16,18-24,29H,6-15H2,1-5H3/t16-,18?,19-,20?,21?,22?,23?,24+,26?,27?/m1/s1 |
Clave InChI |
FVYCOKNQUSFTBH-HJPVDDEFSA-N |
SMILES isomérico |
C[C@H](CCC(=O)OC)C1CCC2C1([C@H](CC3C2CCC4C3(CC[C@H](C4)OC(=O)C)C)O)C |
SMILES |
CC(CCC(=O)OC)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)OC(=O)C)C)O)C |
SMILES canónico |
CC(CCC(=O)OC)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)OC(=O)C)C)O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Bromospiro[2.2]pentane](/img/structure/B1625124.png)
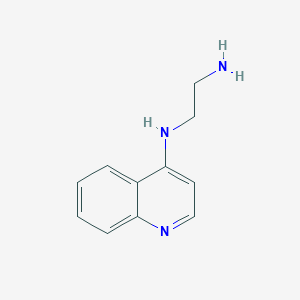
![2-acetamido-3-[4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B1625126.png)

